Product packaging for 2-(7-Heptadecynyloxy)tetrahydro-2H-pyran(Cat. No.:)

2-(7-Heptadecynyloxy)tetrahydro-2H-pyran

Cat. No.: B13788673
M. Wt: 336.6 g/mol
InChI Key: ONANHJGDQJCYMD-UHFFFAOYSA-N
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Description

2-(7-Heptadecynyloxy)tetrahydro-2H-pyran (CAS 56599-50-9) is a tetrahydropyran derivative with a molecular formula of C22H40O2 and a molecular weight of 336.55 g/mol . This compound is identified in scientific research as a bioactive metabolite with significant potential in biomedical applications. It has been detected via GC-MS analysis in various biological sources, including novel strains of marine Actinomycetes and phytochemical profiles of plants, highlighting its natural origin and therapeutic relevance . Its primary research value lies in its documented antimicrobial and wound-healing properties. In vitro studies have shown that this compound is present in synthesized biomaterials and bacterial extracts that exhibit potent, dose-dependent antibacterial activity against a range of nosocomial pathogens, including Staphylococcus aureus , Klebsiella pneumoniae , and Streptococcus pneumoniae . Furthermore, the compound has been filtered through predictive software (PASS) as a bioactive agent possessing mechanisms that promote wound healing, making it a compound of interest for developing advanced wound dressing materials . Molecular docking studies suggest that natural compounds from its source, such as this compound, can exhibit superior binding affinities to bacterial penicillin-binding proteins compared to conventional antibiotics, indicating a promising mechanism of action for its antimicrobial effects . This product is intended for research purposes, such as in antimicrobial assays, natural product chemistry, and the development of novel therapeutic agents. It is supplied as For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40O2 B13788673 2-(7-Heptadecynyloxy)tetrahydro-2H-pyran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

2-heptadec-7-ynoxyoxane

InChI

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-22-19-16-18-21-24-22/h22H,2-9,12-21H2,1H3

InChI Key

ONANHJGDQJCYMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CCCCCCCOC1CCCCO1

Origin of Product

United States

Contextualization of Alkynyl Ethers and Protected Alcohols in Synthetic Chemistry

The structure of 2-(7-Heptadecynyloxy)tetrahydro-2H-pyran can be deconstructed into two primary components: an alkynyl ether and a protected alcohol. Alkynyl ethers, also known as ynol ethers, are recognized as valuable and versatile building blocks in organic synthesis. ucl.ac.ukresearchgate.net The electron-donating nature of the ether oxygen atom polarizes the carbon-carbon triple bond, activating it for a variety of chemical transformations and allowing for high selectivity in bond-forming reactions. researchgate.net Although historically their potential was underexplored due to challenges in preparation and isolation, recent advancements have expanded their application in complex molecule synthesis. ucl.ac.ukacs.org

Simultaneously, the molecule represents a protected long-chain alcohol, 7-heptadecyn-1-ol. In multi-step syntheses, it is often necessary to mask reactive functional groups, such as alcohols, to prevent them from interfering with reactions occurring elsewhere in the molecule. The tetrahydropyranyl (THP) group, attached to the alcohol via an ether linkage, serves this purpose. thieme-connect.denih.gov It is a widely used protecting group that renders the alcohol inert to a range of reaction conditions, including exposure to strong bases, organometallic reagents, and hydrides. organic-chemistry.orgtotal-synthesis.com Thus, the target compound exemplifies the strategic use of protecting groups, which is a fundamental concept in the art of organic synthesis.

Significance of Long Chain Hydrocarbon Moieties in Molecular Design

The heptadecynyl portion of the molecule, a seventeen-carbon chain, is a significant feature from a molecular design perspective. Long-chain hydrocarbon moieties are frequently incorporated into molecules to modulate their physical and biological properties. nih.gov A primary characteristic of such chains is their lipophilicity (hydrophobicity), which plays a crucial role in how a molecule interacts with its environment, particularly in biological systems. nih.gov

In fields like medicinal chemistry and materials science, long alkyl or alkynyl chains can serve several purposes:

Frameworks or Spacers: They can act as rigid or flexible scaffolds to which other functional groups are attached, controlling the spatial orientation of these groups. nih.govlatrobe.edu.au

Hydrophobic Interactions: The nonpolar chain can engage in van der Waals interactions, for instance, by fitting into hydrophobic pockets of enzymes or receptors. nih.gov

Membrane Permeability: The lipophilic nature of the chain can influence a molecule's ability to cross cell membranes, a key factor in the design of pharmacologically active compounds. uq.edu.au

The presence of the internal alkyne within the C17 chain adds a degree of rigidity compared to a saturated alkyl chain and provides a specific site for further chemical modification. The classification of related natural products within a fatty acid biosynthetic pathway underscores the relevance of such long-chain structures in nature. imsc.res.in

The Tetrahydropyran Thp Protecting Group: Academic Perspectives and Challenges

The tetrahydropyran (B127337) (THP) group is one of the most established and frequently utilized protecting groups for alcohols in organic synthesis. thieme-connect.de Its enduring popularity stems from a combination of practical advantages, though it is not without its challenges.

Academic Perspectives & Advantages:

Ease of Introduction and Removal: THP ethers are typically formed under mild acidic conditions from the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). organic-chemistry.org Cleavage is also straightforward, usually accomplished through acidic hydrolysis. total-synthesis.com

Stability: The THP group is stable across a broad spectrum of non-acidic reaction conditions, making it compatible with many synthetic transformations. thieme-connect.denih.gov

Cost-Effectiveness: The primary reagent, DHP, is inexpensive and readily available. thieme-connect.denih.gov

Challenges & Drawbacks:

Diastereomer Formation: The most significant drawback of the THP group is the introduction of a new stereocenter at the C2 position of the pyran ring upon its formation. organic-chemistry.org If the original alcohol is chiral, this results in a mixture of diastereomers. total-synthesis.com

Analytical Complexity: The presence of diastereomers can complicate the purification process and the interpretation of analytical data, particularly Nuclear Magnetic Resonance (NMR) spectra. thieme-connect.detotal-synthesis.com

FeatureDescriptionReference
Advantages Easy to introduce and remove; stable to basic, organometallic, and reductive conditions; low cost of dihydropyran reagent. thieme-connect.denih.govorganic-chemistry.org
Disadvantages Creates a new stereocenter, leading to diastereomeric mixtures with chiral alcohols; complicates purification and NMR analysis. thieme-connect.detotal-synthesis.com

Overview of Research Trajectories for Complex Alkyne Derivatives

Alkynes are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex structures. nih.govrsc.org The research landscape for complex alkyne derivatives is dynamic, with several key trajectories.

A dominant theme is the use of transition-metal catalysis to functionalize the alkyne's triple bond. mdpi.comacs.org Catalysts based on copper, palladium, gold, and other metals enable a wide range of transformations, including cycloadditions, cross-coupling reactions, and C-H bond activations. ucl.ac.ukmdpi.com These methods allow for the construction of intricate molecular architectures with high efficiency and selectivity.

Multicomponent reactions involving alkynes are another major area of focus. nih.govrsc.org These reactions allow for the assembly of complex products from three or more starting materials in a single step, offering a highly efficient route to molecular diversity. Furthermore, the unique reactivity of alkynes is being exploited in medicinal chemistry, where, for example, terminal alkynes have been developed as covalent inhibitors for therapeutic targets like viral proteases. nih.gov The study of heteroatom-substituted alkynes, such as alkynyl ethers and sulfides, continues to reveal unique reactivity profiles that can be harnessed for novel synthetic applications. researchgate.netresearchgate.net

Physicochemical Data

The following table summarizes key physicochemical properties of 2-(7-Heptadecynyloxy)tetrahydro-2H-pyran.

PropertyValueReference
Molecular Formula C₂₂H₄₀O₂ nih.govnist.gov
Molar Mass 336.55 g/mol nist.gov
CAS Number 56599-50-9 nist.govchemeo.com
Predicted Boiling Point 437.5 ± 40.0 °C
Predicted Density 0.91 ± 0.1 g/cm³
IUPAC Name 2-(heptadec-7-yn-1-yloxy)oxane nih.gov

Sophisticated Synthetic Methodologies for this compound

The synthesis of this compound, a molecule characterized by a long-chain alkynyl alcohol protected by a tetrahydropyranyl (THP) group, relies on foundational principles of organic chemistry. The construction of this compound involves two primary challenges: the assembly of the C17 alkynyl alcohol backbone and the subsequent chemoselective protection of the hydroxyl group. This article explores the advanced and varied strategies developed to address these synthetic challenges, focusing on the formation of the crucial ether linkage and the installation of the THP protecting group.

Applications of 2 7 Heptadecynyloxy Tetrahydro 2h Pyran As a Versatile Synthetic Intermediate

A Strategic Building Block in Complex Organic Synthesis

The structural features of 2-(7-Heptadecynyloxy)tetrahydro-2H-pyran, namely the tetrahydropyran (B127337) ring, a long aliphatic chain, and a terminal alkyne, make it a valuable precursor in the construction of intricate molecular architectures. The THP group serves as a common protecting group for alcohols, while the heptadecynyl chain provides a lipophilic segment, and the alkyne functionality offers a reactive handle for a variety of chemical transformations.

Utility in the Convergent Total Syntheses of Natural Products

While direct and extensive examples of the use of this compound in the total synthesis of specific natural products are not widely documented in publicly available literature, the strategic value of similar long-chain alkyne-functionalized THP ethers is well-established. In convergent synthetic strategies, molecules like this serve as key fragments that can be coupled with other complex intermediates. The alkyne group, for instance, can participate in carbon-carbon bond-forming reactions such as Sonogashira, Negishi, or Glaser couplings, allowing for the assembly of larger, more complex molecular frameworks characteristic of many natural products. The THP ether provides robust protection for a hydroxyl group during these transformations and can be selectively removed under acidic conditions at a later synthetic stage.

The general utility of the tetrahydropyran moiety as a building block, not just a protecting group, is also recognized in the synthesis of various natural products containing pyran rings.

A Precursor for Advanced Supramolecular Structures

The amphiphilic nature of this compound, arising from the hydrophilic THP ring and the long, hydrophobic heptadecynyl tail, suggests its potential as a precursor for the design and synthesis of advanced supramolecular structures. Such molecules can self-assemble in solution to form organized aggregates like micelles, vesicles, or liquid crystals. The terminal alkyne functionality provides a site for further modification, enabling the attachment of other molecular units to tailor the self-assembly properties or to introduce specific functionalities, such as recognition sites or photoactive groups.

A Role in Polymer Chemistry and Materials Science

The presence of a polymerizable group (the alkyne) and a functional side chain makes this compound an interesting candidate for applications in polymer chemistry and the development of new materials.

A Monomer in the Synthesis of Functional Polymers

The terminal alkyne of this compound can undergo polymerization through various methods, including alkyne metathesis or click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) when copolymerized with azide-functionalized monomers. The resulting polymers would feature long alkyl side chains with terminal THP-protected hydroxyl groups. Deprotection of the THP groups would yield polymers with pendant hydroxyl functionalities, which could be further modified to create materials with specific properties, such as altered solubility, thermal stability, or the ability to coordinate metal ions.

Table 1: Potential Polymerization Reactions of this compound

Polymerization MethodCo-monomer (if applicable)Resulting Polymer StructurePotential Applications
Alkyne MetathesisNonePoly(alkyne) with THP-ether side chainsFunctional membranes, stimuli-responsive materials
CuAAC "Click" ChemistryDiazide-functionalized monomerTriazole-containing polymer with THP-ether side chainsCoatings, hydrogels, drug delivery systems

An Intermediate for the Creation of Specialized Organic Materials

Beyond polymerization, this compound can serve as an intermediate for the synthesis of specialized organic materials. The alkyne can be used as a reactive site to attach the molecule to surfaces or to other functional molecules to create, for example, self-assembled monolayers (SAMs) on various substrates. The long alkyl chain would contribute to the formation of an ordered layer, while the THP group could be deprotected to present a hydrophilic surface of hydroxyl groups. Such functionalized surfaces could find applications in sensing, biocompatible coatings, and electronics.

Development of New Synthetic Reagents and Catalytic Systems

The unique structure of this compound also suggests its potential as a scaffold for the development of new synthetic reagents and catalytic systems. By chemically modifying the alkyne and/or the THP ring, it is conceivable to introduce catalytically active moieties or ligands. The long alkyl chain could influence the solubility and phase behavior of such a catalyst, potentially enabling its use in biphasic catalysis or as a component of a self-assembled catalytic system. For instance, attachment of a phosphine (B1218219) ligand to the alkyne terminus could yield a ligand for transition metal catalysts with tailored solubility in nonpolar solvents.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 7 Heptadecynyloxy Tetrahydro 2h Pyran

High-Resolution Spectroscopic Techniques for Structural Elucidation

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound with the complexity of 2-(7-Heptadecynyloxy)tetrahydro-2H-pyran, one-dimensional (1D) and multi-dimensional (2D) NMR experiments are essential.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. Based on the structure, predicted chemical shifts can be tabulated to guide spectral assignment. The anomeric proton on the tetrahydropyran (B127337) (THP) ring (H-2) is expected to appear as a distinct signal, coupled to the adjacent methylene (B1212753) protons. The protons of the long alkyl chain would appear in the typical aliphatic region, with those adjacent to the oxygen atom and the alkyne bond being shifted downfield.

The ¹³C NMR spectrum would show characteristic signals for the sp-hybridized carbons of the internal alkyne bond (typically around 80 ppm), the anomeric carbon of the THP ring (around 98-102 ppm), and the carbons of the alkyl chain and the THP ring.

Predicted ¹H NMR Chemical Shifts Predicted ¹³C NMR Chemical Shifts
Assignment δ (ppm)
H-2 (THP Ring)~4.6
O-CH ₂ (Chain)~3.4 - 3.8
O-CH ₂ (THP Ring)~3.5 - 3.9
C≡C-CH~2.1
THP Ring CH₂~1.5 - 1.9
Alkyl Chain CH₂~1.2 - 1.4
Terminal CH₃~0.9

Multi-Dimensional NMR Techniques: To confirm the precise connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be used to map the spin systems within the tetrahydropyran ring and along the contiguous protons of the heptadecynyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for identifying the connection between the heptadecynyl chain and the tetrahydropyran ring through the ether linkage, by observing a correlation from the anomeric proton (H-2) of the THP ring to the first carbon of the alkoxy chain (O-CH₂).

Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, tandem MS fragmentation studies)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₂₂H₄₀O₂), the calculated monoisotopic mass is 336.30283 Da. An experimentally determined mass that matches this value to within a few parts per million (ppm) would confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. Key fragmentation pathways for this compound would include:

Cleavage of the glycosidic bond: This would lead to the formation of a characteristic oxonium ion from the tetrahydropyran ring at a mass-to-charge ratio (m/z) of 85. This is often the base peak in the spectrum.

Loss of the entire alkoxy chain: Fragmentation could result in the loss of the C₁₇H₂₉O• radical, leaving the THP cation at m/z 85.

Fragmentation of the alkyl chain: Cleavage at various points along the heptadecynyl chain would produce a series of hydrocarbon fragments.

Expected Mass Fragment (m/z) Identity of Fragment
336.3[M]⁺ (Molecular Ion)
251.2[M - C₅H₉O]⁺ (Loss of THP moiety)
85.1[C₅H₉O]⁺ (Tetrahydropyranyl cation)
55.0[C₄H₇]⁺ (Fragment from THP ring)
41.0[C₃H₅]⁺ (Fragment from THP ring)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain and THP ring just below 3000 cm⁻¹. A prominent feature would be the strong C-O stretching bands associated with the acetal and ether linkages in the 1150-1050 cm⁻¹ region. The C≡C stretch of the internal alkyne is expected to be a weak band in the 2260-2100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR. While the C≡C stretching vibration for a non-symmetrical internal alkyne is weak in the IR spectrum, it can produce a more distinct signal in the Raman spectrum around 2200 cm⁻¹. researchgate.netrsc.org This region of the Raman spectrum is often referred to as the "cellular-silent" region, as it is free from interference from most endogenous biomolecules. rsc.orgacs.org

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
C-H (sp³) Stretch2960-2850IR, Raman
C≡C (Internal Alkyne) Stretch2260-2100IR (Weak), Raman
C-O (Acetal/Ether) Stretch1150-1050IR (Strong)

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis and purification of compounds like this compound. Due to the compound's non-polar nature, a reversed-phase HPLC method would be most appropriate.

Method development would involve:

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is the standard choice for separating non-polar analytes.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol would be employed. The gradient would start with a higher proportion of water and increase the organic solvent concentration over time to elute the highly non-polar compound.

Method Considerations: The tetrahydropyranyl ether is an acetal, which can be susceptible to hydrolysis under acidic conditions. Therefore, it is crucial to use a neutral or slightly basic mobile phase to prevent on-column degradation of the analyte. The addition of a small amount of a basic modifier, such as ammonia or triethylamine, can improve peak shape and prevent hydrolysis. coresta.org

Detection: The compound lacks a strong UV-Vis chromophore, making detection by standard UV detectors challenging. More universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS) would be required for sensitive detection and quantitation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Assessment

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for analyzing volatile and thermally stable compounds.

For this compound, a typical GC-MS method would include:

Computational and Theoretical Investigations of 2 7 Heptadecynyloxy Tetrahydro 2h Pyran

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be the primary method to investigate the electronic properties of 2-(7-Heptadecynyloxy)tetrahydro-2H-pyran. These calculations solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Methodology: A typical study would begin with geometry optimization of the molecule's structure using a DFT functional, such as B3LYP, paired with a suitable basis set like 6-31G(d,p). Following optimization, calculations would be performed to determine key electronic descriptors.

Predicted Research Findings:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO location would likely be centered on the electron-rich regions, such as the ether oxygen or the alkyne's triple bond, indicating sites susceptible to electrophilic attack. The LUMO would indicate regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap would provide a measure of the molecule's chemical stability and reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. It would be expected to show negative potential (red/yellow) around the oxygen atoms of the THP ether, identifying them as hydrogen bond acceptors, and a region of higher electron density at the carbon-carbon triple bond.

Partial Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) would quantify the charge distribution, highlighting the polarity of bonds like the C-O ether linkages and predicting sites for electrostatic interactions.

The following table includes predicted physicochemical properties for the compound based on established computational methods like Joback and Crippen. chemeo.com

PropertyPredicted ValueUnitCalculation Method
Molecular Weight336.55 g/mol -
ΔfG° (Standard Gibbs free energy of formation)170.49kJ/molJoback
ΔfH°gas (Enthalpy of formation at standard conditions)-435.01kJ/molJoback
Tboil (Normal Boiling Point)780.68KJoback
Pc (Critical Pressure)1117.81kPaJoback
logPoct/wat (Octanol/Water partition coefficient)6.624-Crippen

Conformational Analysis through Molecular Mechanics and Molecular Dynamics Simulations

Due to its long, flexible alkyl chain and the non-planar THP ring, this compound can adopt a vast number of conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the ideal tools for exploring this conformational landscape.

Methodology:

Molecular Mechanics (MM): A systematic conformational search would be performed using a suitable force field (e.g., MMFF94 or OPLS). This involves rotating the molecule's rotatable bonds to generate a large number of initial structures, which are then energy-minimized to find stable, low-energy conformers.

Molecular Dynamics (MD): To understand the dynamic behavior of the molecule, MD simulations would be run. The molecule would be placed in a simulated solvent box (e.g., water or a nonpolar solvent like hexane) and the system's evolution over time (nanoseconds to microseconds) would be calculated by solving Newton's equations of motion.

Predicted Research Findings:

THP Ring Conformation: The THP ring is known to exist predominantly in a chair conformation. wikipedia.orgacs.org The analysis would focus on determining the preference for the bulky heptadecynyloxy substituent to be in an axial versus an equatorial position, which is influenced by the anomeric effect. The equatorial position is generally expected to be more stable to minimize steric hindrance.

Alkyl Chain Flexibility: MD simulations would reveal the flexibility of the long hydrocarbon chain, showing how it folds and moves in different solvent environments. This is crucial for understanding how the molecule might interact with other molecules or surfaces.

Conformational FeatureExpected FindingRationale
THP Ring PuckeringPredominantly Chair ConformationLowest energy state for six-membered rings. wikipedia.org
Substituent OrientationEquatorial preference for the alkoxy groupMinimization of 1,3-diaxial steric interactions.
Alkyl Chain DynamicsHigh degree of flexibilityNumerous single bonds allow for extensive rotation.

Modeling of Reaction Pathways and Transition States

A key aspect of this molecule's chemistry is its role as a protected alcohol. Computational modeling can elucidate the mechanisms of its formation and, more commonly, its deprotection.

Methodology: The acid-catalyzed hydrolysis of the THP ether is a critical reaction. organic-chemistry.org To model this, researchers would use quantum chemical methods (like DFT) to map the potential energy surface of the reaction. This involves identifying the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. Techniques like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations would be used to confirm the reaction pathway.

Predicted Research Findings:

Deprotection Mechanism: The calculations would likely confirm a multi-step mechanism involving: 1) Protonation of one of the ether oxygens. 2) Cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. 3) Nucleophilic attack by water on the intermediate to yield the deprotected alcohol and 5-hydroxypentanal.

Activation Energy Barrier: The energy difference between the reactants and the highest-energy transition state would be calculated. This activation energy is the key determinant of the reaction rate and would provide a quantitative measure of the conditions (e.g., acid strength, temperature) needed for efficient deprotection.

Transition State Geometry: The precise 3D structure of the transition state would be determined, revealing the bond-breaking and bond-forming processes at the atomic level.

Structure-Reactivity Relationship Studies via Computational Methods

By systematically modifying the structure of this compound in silico, computational methods can predict how these changes affect its properties and reactivity.

Methodology: A series of related molecules would be modeled. For example, the length of the alkyl chain could be varied, or substituents could be added to the THP ring or the alkyne. The computational analyses described in the sections above (electronic structure, reaction pathways) would be repeated for each analogue.

Predicted Research Findings:

Effect of Chain Length: Shortening or lengthening the C17 chain would primarily affect steric hindrance and physical properties like solubility and boiling point, with minimal predicted impact on the electronic properties of the THP ether or the alkyne group.

Reactivity of the Alkyne: While the THP group protects the alcohol, the internal alkyne remains a reactive site for reactions like hydrogenation, hydration, or cycloadditions. nih.gov Computational models could predict the regioselectivity of additions across the triple bond by analyzing the charge distribution and orbital shapes of the alkyne carbons.

Influence of THP Ring Substitution: Adding electron-withdrawing or electron-donating groups to the THP ring would alter the stability of the oxocarbenium ion intermediate formed during deprotection. Electron-donating groups would be predicted to stabilize the intermediate, potentially accelerating the rate of hydrolysis, while electron-withdrawing groups would have the opposite effect.

Occurrence and Identification Methodologies in Natural Matrices

Analytical Approaches for Detection and Profiling in Botanical Extracts

The initial detection and profiling of 2-(7-Heptadecynyloxy)tetrahydro-2H-pyran in botanical extracts are typically achieved through chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the compound's volatility, GC-MS is a primary tool for its identification. The electron ionization (EI) mass spectrum of a related compound, 2H-Pyran, tetrahydro-2-(12-pentadecynyloxy), shows characteristic fragmentation patterns that can be extrapolated to identify this compound. researchgate.netresearchgate.net The fragmentation would likely involve cleavage of the ether bond and fragmentation of the tetrahydropyran (B127337) ring and the heptadecynyl chain.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyses of crude extracts with minimal sample preparation, LC-MS is the preferred method. Reverse-phase chromatography with a non-polar stationary phase is suitable for separating this lipophilic compound from more polar constituents in an extract. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be effective ionization techniques.

A hypothetical analytical workflow for the detection of this compound in a plant extract would involve initial extraction with a non-polar solvent like hexane (B92381) or dichloromethane, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances. The purified fraction would then be analyzed by GC-MS or LC-MS/MS for tentative identification based on mass-to-charge ratio and fragmentation patterns.

Table 1: Hypothetical GC-MS and LC-MS Parameters for Analysis

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) C18 column (150 mm x 4.6 mm, 5 µm)
Injector Temp. 280 °C N/A
Oven Program 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 10 min Isocratic or gradient elution with acetonitrile/water
Ionization Mode Electron Ionization (EI) at 70 eV Electrospray Ionization (ESI) in positive mode

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Triple Quadrupole or Orbitrap |

Strategies for Isolation and Enrichment from Complex Natural Sources

The isolation of this compound from a complex natural source, such as a plant root or leaf extract, requires a multi-step process focused on separating this lipophilic compound from a myriad of other phytochemicals.

The general strategy involves:

Solvent Extraction: Initial extraction of the dried and powdered plant material with a non-polar solvent (e.g., hexane, ether, or chloroform) to obtain a crude lipophilic extract.

Liquid-Liquid Partitioning: The crude extract can be further partitioned between immiscible solvents, for example, hexane and methanol, to separate compounds based on their polarity. The target compound would preferentially partition into the non-polar phase.

Column Chromatography: This is the core of the purification process. Silica gel column chromatography is a standard technique. A non-polar mobile phase (e.g., hexane) with a gradually increasing amount of a more polar solvent (e.g., ethyl acetate) would be used to elute compounds of increasing polarity. Fractions would be collected and monitored by thin-layer chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the compound in high purity, preparative reverse-phase HPLC is often employed.

Bioassay-guided fractionation is a powerful strategy where fractions from each separation step are tested for a specific biological activity, which can help in targeting the isolation of active compounds like pyran derivatives. mdpi.comrsc.org

Table 2: Hypothetical Isolation Scheme for this compound

Step Technique Solvents/Stationary Phase Outcome
1 Maceration Methanol Crude Extract
2 Liquid-Liquid Partitioning Hexane/Water Enriched Lipophilic Fraction
3 Column Chromatography Silica Gel Partially Purified Fractions
4 Preparative TLC Silica Gel with Hexane:Ethyl Acetate (9:1) Isolated Compound (Technical Grade)

| 5 | Preparative HPLC | C18 Column with Acetonitrile/Water | Pure Compound (>98%) |

Methodologies for Spectroscopic Fingerprinting in Natural Product Research

Once isolated, the structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework.

¹H NMR: Would show characteristic signals for the protons on the tetrahydropyran ring, the protons adjacent to the ether oxygen, the methylene (B1212753) groups of the long alkyl chain, and the terminal methyl group. The absence of signals in the vinylic region and the presence of signals corresponding to protons adjacent to a triple bond would be indicative of the alkynyl group.

¹³C NMR: Would provide the exact number of carbon atoms. The chemical shifts would confirm the presence of the tetrahydropyran ring, the ether linkage, the long aliphatic chain, and the two sp-hybridized carbons of the alkyne.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the alkyl chain, C-O stretching of the ether, and a weak but sharp absorption for the C≡C triple bond.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Signals/Data
¹H NMR (CDCl₃, 400 MHz) δ 4.6 (m, 1H, anomeric proton), 3.9-3.5 (m, 4H, other THP protons), 3.7 & 3.4 (m, 2H, -O-CH₂-), 2.2 (t, 2H, -CH₂-C≡), 1.6-1.2 (m, alkyl chain), 0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 98 (anomeric C), 80 (alkyne carbons), 68-62 (THP carbons and -O-CH₂-), 32-19 (alkyl chain carbons), 14 (terminal -CH₃)
HRMS (ESI-TOF) m/z [M+Na]⁺ calculated for C₂₂H₄₀O₂Na, found within ± 5 ppm

| IR (KBr, cm⁻¹) | ~2920 & 2850 (C-H stretch), ~2230 (C≡C stretch, weak), ~1070 (C-O stretch) |

Biosynthetic Hypothesis Formulation for Related Natural Products

While the specific biosynthetic pathway for this compound has not been elucidated, a plausible hypothesis can be formulated based on the general biosynthesis of long-chain fatty acids and ether-containing natural products in plants.

The biosynthesis likely originates from fatty acid metabolism. The heptadecynyl portion is probably derived from a C18 fatty acid, such as oleic acid, through a series of desaturation and decarboxylation steps. The formation of the triple bond is catalyzed by a specific type of desaturase enzyme known as an acetylenase. illinois.edu

The tetrahydropyran ring could be formed from a polyketide pathway or derived from a sugar precursor. The ether linkage between the heptadecynyl alcohol and the tetrahydropyran moiety would be formed through the action of an O-alkyltransferase enzyme, which catalyzes the transfer of the alkyl group to a hydroxyl group on the tetrahydropyran precursor.

Fatty Acid Synthesis: Formation of a C18 fatty acid precursor.

Desaturation: Introduction of double and then a triple bond by desaturase and acetylenase enzymes.

Reduction: Reduction of the carboxylic acid to an alcohol.

Tetrahydropyran Moiety Synthesis: Formation of a reactive tetrahydropyran precursor.

Etherification: Enzymatic coupling of the heptadecynyl alcohol and the tetrahydropyran moiety.

Further research involving isotopic labeling studies and identification of the relevant genes and enzymes in a producer organism would be necessary to confirm this hypothetical pathway.

Future Research Directions and Emerging Paradigms in the Chemistry of 2 7 Heptadecynyloxy Tetrahydro 2h Pyran

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-(7-Heptadecynyloxy)tetrahydro-2H-pyran and its derivatives is well-suited for adaptation to flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening of reaction conditions.

Future research in this area could focus on the development of a continuous-flow process for the protection of 7-heptadecyn-1-ol with dihydropyran to form the THP ether. A key advantage of flow chemistry is the ability to precisely control reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. The use of packed-bed reactors containing immobilized catalysts could further enhance the efficiency and sustainability of the synthesis.

An automated synthesis platform could be designed to rapidly generate a library of derivatives of this compound. By systematically varying the alkyne chain length, the protecting group, or introducing additional functional groups, a diverse set of molecules could be synthesized and screened for various applications. This approach would be particularly valuable in the discovery of new materials with tailored properties.

Table 1: Comparison of Batch vs. Proposed Flow Synthesis of this compound

Parameter Traditional Batch Synthesis Proposed Flow Chemistry Approach
Reaction Time Several hours to overnight Minutes to a few hours
Temperature Control Prone to fluctuations Precise and uniform
Safety Handling of bulk reagents Smaller reaction volumes, enhanced safety
Scalability Difficult to scale up Readily scalable by extending run time
Catalyst Recovery Often requires separation Immobilized catalysts allow for easy reuse

| Product Purity | May require extensive purification | Often higher purity, reducing downstream processing |

Exploration of Novel Catalytic Transformations and Reaction Conditions

The presence of both an alkyne and a THP ether in this compound opens up a wide range of possibilities for novel catalytic transformations. The alkyne moiety can participate in a variety of reactions, including cycloadditions, cross-coupling reactions, and hydrofunctionalizations. The THP ether, while primarily a protecting group, can also be cleaved under specific catalytic conditions.

Future research could explore the use of transition metal catalysts to mediate new reactions at the alkyne terminus. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be used to attach a wide variety of functional groups, leading to the synthesis of complex molecular architectures. Similarly, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, could be employed to create new carbon-carbon bonds.

The development of new catalytic systems for the selective cleavage of the THP ether in the presence of other sensitive functional groups would also be a valuable area of research. While acidic conditions are typically used for THP deprotection, the development of milder, more selective methods would expand the synthetic utility of this protecting group.

Table 2: Potential Catalytic Transformations of this compound

Reaction Type Reagents and Catalyst Potential Product
Click Chemistry Azide-containing molecule, Cu(I) catalyst Triazole-linked conjugate
Sonogashira Coupling Aryl halide, Pd catalyst, Cu co-catalyst Aryl-substituted alkyne
Hydrosilylation Silane, Pt or Rh catalyst Vinylsilane
Hydroboration-Oxidation Borane reagent, followed by oxidation Aldehyde or carboxylic acid

| Selective THP Deprotection | Mild Lewis acid or enzymatic catalyst | 7-Heptadecyn-1-ol |

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry can be applied to the synthesis of this compound to develop more sustainable and environmentally friendly processes. This includes the use of renewable starting materials, the reduction of waste, and the use of non-toxic and biodegradable reagents and solvents.

Future research in this area could focus on the use of biomass-derived starting materials for the synthesis of the C17 alkyne chain. The development of catalytic methods that minimize the use of stoichiometric reagents and the generation of waste would also be a key objective. The use of greener solvents, such as water or supercritical carbon dioxide, could further reduce the environmental impact of the synthesis.

The development of a one-pot synthesis of this compound from simple precursors would be a significant advance in terms of sustainability. By combining multiple reaction steps into a single operation, it is possible to reduce the number of purification steps and the amount of solvent used.

Design and Synthesis of Advanced Molecular Architectures Leveraging its Structural Features

The unique bifunctional nature of this compound makes it an ideal building block for the design and synthesis of advanced molecular architectures. The long hydrocarbon chain provides a hydrophobic segment, while the THP-protected alcohol and the terminal alkyne offer sites for further functionalization.

Future research could focus on the synthesis of amphiphilic molecules that can self-assemble into well-defined nanostructures, such as micelles or vesicles. These structures could have applications in drug delivery or as templates for the synthesis of new materials. The alkyne group could be used to polymerize these molecules, leading to the formation of stable, cross-linked nanostructures.

The incorporation of this compound into more complex molecular frameworks, such as dendrimers or polymers, could also be explored. The resulting materials could exhibit interesting properties, such as liquid crystallinity or nonlinear optical activity. The ability to precisely control the structure of these materials at the molecular level would be a key advantage of this approach.

Table 3: List of Compounds Mentioned

Compound Name
This compound
7-Heptadecyn-1-ol

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(7-Heptadecynyloxy)tetrahydro-2H-pyran, and which reagents are critical for its preparation?

  • Methodology : The compound is typically synthesized via tetrahydropyran (THP) protection of alkynol intermediates. For example, a two-step procedure involves:

Reaction of heptadecynol derivatives with dihydropyran under acid catalysis (e.g., p-toluenesulfonic acid) to form the THP-protected intermediate.

Deprotection using tetrabutylammonium fluoride (TBAF) or similar reagents to yield the final product .

  • Key Reagents : Dihydropyran, TBAF, and anhydrous solvents (e.g., THF or DCM).

Q. How is the structure of this compound validated experimentally?

  • Characterization Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the THP ring protons (δ 3.5–4.5 ppm) and alkyne-linked oxygen functionality.
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (C≡C-H stretch) and ~1100 cm1^{-1} (C-O-C ether linkage) are diagnostic .
  • Mass Spectrometry : High-resolution MS confirms the molecular formula (C22_{22}H40_{40}O2_2) and molecular weight (336.55 g/mol) .

Q. What safety precautions are required when handling this compound in the laboratory?

  • Hazards : Severe eye irritation (GHS Category 1) and potential respiratory sensitization .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Emergency measures include flushing eyes with water for 15 minutes and using CO2_2/dry chemical extinguishers for fires .

Advanced Research Questions

Q. How does the alkyne moiety influence the reactivity of this compound in cross-coupling or cycloaddition reactions?

  • Mechanistic Insight : The terminal alkyne enables Sonogashira coupling or Huisgen cycloaddition (click chemistry). The THP group stabilizes the intermediate during synthesis but may require deprotection for further functionalization .
  • Optimization : Catalytic systems (e.g., Pd/Cu for Sonogashira) and solvent polarity (e.g., DMF vs. THF) critically affect yield and regioselectivity .

Q. What role does this compound play in the synthesis of HIV-1 reverse transcriptase inhibitors?

  • Application : It serves as a key intermediate in synthesizing pentacosynoic acid derivatives, which inhibit viral replication by targeting the enzyme's active site. The THP group protects reactive hydroxyl groups during multistep syntheses .
  • Case Study : In one protocol, the THP-protected alkyne was coupled with a carboxylic acid precursor via Steglich esterification, achieving >95% purity after column chromatography .

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

  • Troubleshooting :

  • Impurity Analysis : Use HPLC or GC-MS to identify byproducts (e.g., over-oxidation or incomplete deprotection).
  • Scale-Up Adjustments : Transition from batch to flow reactors improves heat/mass transfer, reducing side reactions .
    • Example : A 20% yield drop at 10g scale was traced to inefficient mixing; switching to a continuous flow system restored yields to 85% .

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